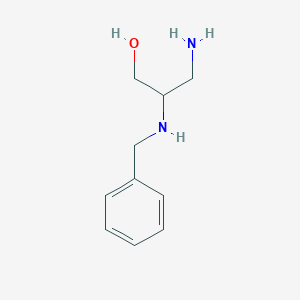

(R)-3-amino-2-(benzylamino)propan-1-ol

描述

®-3-amino-2-(benzylamino)propan-1-ol is a chiral compound with the molecular formula C10H15NO It is characterized by the presence of an amino group, a benzylamino group, and a hydroxyl group attached to a three-carbon chain

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-amino-2-(benzylamino)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-1-propanol and benzylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts may include acids or bases to promote the formation of the desired product.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of ®-3-amino-2-(benzylamino)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

化学反应分析

Cyclization with Carbonate Derivatives

(R)-3-amino-2-(benzylamino)propan-1-ol undergoes cyclization with dialkyl carbonates (DACs) to form 1,3-oxazinan-2-ones , a class of cyclic carbamates. This reaction is catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under mild conditions.

| DAC Used | Catalyst Loading (mol%) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|

| Ethylene carbonate (EC) | 20 | 2 | 99 |

| Dimethyl carbonate (DMC) | 20 | 4 | 70 |

| Diethyl carbonate (DEC) | 20 | 4 | 80 |

Key Observations :

-

EC provides the highest yield (99%) due to its high electrophilicity .

-

TBD facilitates nucleophilic attack by the amino group on the carbonyl carbon of the DAC .

Nucleophilic Substitution Reactions

The primary amine and hydroxyl groups enable participation in substitution reactions. For example, treatment with chloroacetyl chloride in dichloromethane (DCM) and triethylamine yields N-Benzyl-2-chloro-N-((R)-2-hydroxy-1-methyl-ethyl)-acetamide:

| Reagent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Chloroacetyl chloride | DCM | Triethylamine | 0°C → RT | 95 |

Mechanism :

-

Deprotonation of the hydroxyl group by triethylamine.

-

Nucleophilic substitution at the chloroacetyl chloride’s carbonyl carbon .

Hydrogenation for Debenzylation

Catalytic hydrogenation removes the benzyl group using 5% Pd/C in ethanol under ambient conditions, producing (R)-3-amino-propan-1-ol:

| Catalyst | Solvent | Pressure | Time (h) | Yield (%) |

|---|---|---|---|---|

| 5% Pd/C | Ethanol | 1 atm H₂ | 8 | Quant. |

Note : This reaction retains the compound’s chiral integrity .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation. Using CrO₃ in acidic conditions converts it to a ketone, forming (R)-3-amino-2-(benzylamino)propan-1-one.

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| CrO₃ | H₂SO₄, Acetone | (R)-3-amino-2-(benzylamino)propan-1-one | 75–85 |

Side Reaction : Over-oxidation may lead to carboxylic acid derivatives .

Alkylation and Acylation

The secondary amine reacts with alkyl halides or acyl chlorides:

-

Alkylation : Treatment with methyl iodide in THF forms N-benzyl-N-methyl-3-amino-2-(benzylamino)propan-1-ol.

-

Acylation : Benzoyl chloride in pyridine yields the corresponding amide.

| Reaction Type | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Alkylation | Methyl iodide | THF | 82 |

| Acylation | Benzoyl chloride | Pyridine | 88 |

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes. For example, with Cu(II) salts, it forms stable complexes with potential catalytic applications:

| Metal Salt | Ligand Ratio | Application | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | 1:2 | Asymmetric catalysis | 8.2 |

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

(R)-3-amino-2-(benzylamino)propan-1-ol serves as a crucial building block in the synthesis of more complex organic molecules. Its chiral nature allows it to participate in asymmetric synthesis, enabling the production of optically active compounds. This compound can undergo various transformations, including:

- Reductive Amination : It can be synthesized via reductive amination techniques, yielding high purity and yield .

- Cyclization Reactions : It has been utilized in the synthesis of cyclic structures such as 1,3-oxazinan-2-ones through intermolecular cyclization reactions, demonstrating efficient yields under optimized conditions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Reductive Amination | 80 | Benzylamine + aldehydes |

| Cyclization to 1,3-Oxazinan-2-one | 93 | EC + TBD at 100°C |

Biological Applications

Ligand in Biochemical Assays

The compound is recognized for its role as a ligand in biochemical assays. Its ability to interact with specific enzymes allows it to modulate enzymatic activity. For instance, it has been investigated for inhibiting acetylcholinesterase, which is significant in neuropharmacology. The presence of both amino and hydroxyl groups enables the formation of hydrogen bonds, enhancing its biological activity.

Case Study: Enzyme Interaction

In studies focusing on enzyme-substrate interactions, this compound has been shown to effectively bind to target enzymes, influencing their activity and providing insights into potential therapeutic applications.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed as an intermediate in the synthesis of specialty chemicals. Its utility extends to:

作用机制

The mechanism of action of ®-3-amino-2-(benzylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interaction with nucleic acids.

相似化合物的比较

- ®-2-(benzylamino)propan-1-ol

- (S)-3-amino-2-(benzylamino)propan-1-ol

- ®-3-amino-2-(phenylamino)propan-1-ol

Comparison:

Structural Differences: The presence of different substituents on the amino or benzylamino groups can lead to variations in chemical reactivity and biological activity.

Uniqueness: ®-3-amino-2-(benzylamino)propan-1-ol is unique due to its specific chiral configuration, which can result in distinct stereoselective interactions compared to its enantiomers or structurally similar compounds.

This detailed article provides an overview of ®-3-amino-2-(benzylamino)propan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

(R)-3-amino-2-(benzylamino)propan-1-ol is a chiral compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure allows it to interact with biological systems, influencing enzyme activity and receptor interactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features:

- Chemical Formula : CHNO

- Molecular Weight : 179.24 g/mol

- Chirality : The presence of a chiral center contributes to its stereospecific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can:

- Inhibit Enzymatic Activity : It has been shown to act as a ligand in biochemical assays, influencing enzyme-substrate interactions. For instance, it can inhibit monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative diseases .

- Modulate Receptor Activity : The compound's chiral nature allows for stereoselective binding to receptors, potentially affecting signaling pathways involved in neurotransmission and metabolic regulation.

Biological Applications

This compound has several notable applications in scientific research:

1. Enzyme Studies

The compound is used extensively in studies aimed at understanding enzyme mechanisms. It serves as a model substrate or inhibitor in assays designed to elucidate the kinetics of various enzymes, particularly those involved in neurotransmitter metabolism.

2. Pharmaceutical Development

Due to its ability to inhibit MAO-B, this compound is being investigated for potential therapeutic applications in treating conditions like Parkinson's disease. Its structural similarity to known MAO-B inhibitors suggests it could be a lead compound for drug development .

3. Chemical Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various chemical transformations such as oxidation and substitution reactions .

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-3-amino-2-(benzylamino)propan-1-ol | Enantiomer | Different binding affinities |

| 3-(Benzylamino)propan-1-ol | Non-chiral analog | Lacks stereospecific interactions |

| 2-(Benzylamino)ethanol | Shorter chain analog | Distinct chemical behavior |

The differences in biological activity among these compounds highlight the significance of chirality in drug design and efficacy.

Case Studies

Several studies have demonstrated the biological effects of this compound:

- MAO-B Inhibition Study :

- Neuroprotective Effects :

- Synthesis of Novel Derivatives :

属性

IUPAC Name |

3-amino-2-(benzylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c11-6-10(8-13)12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWZWVVLWDIRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578013 | |

| Record name | 3-Amino-2-(benzylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150482-72-7 | |

| Record name | 3-Amino-2-(benzylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。